1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide is a complex organic compound with significant relevance in medicinal chemistry, particularly as a serotonin receptor antagonist. This compound is structurally related to other indazole derivatives and has been studied for its potential antiemetic properties.
This compound is often associated with research and development in pharmaceuticals, particularly in the context of antiemetics like Granisetron, which is used to prevent nausea and vomiting caused by cancer chemotherapy or surgery. The compound's structural components suggest it may act similarly to known serotonin receptor antagonists.
1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide falls under the category of indazoles and aromatic amides, which are known for their diverse biological activities, including antiemetic effects.
The synthesis of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide can involve several steps, typically beginning with the preparation of the 9-methyl-9-azabicyclo[3.3.1]nonane framework.
One method reported involves the reaction of a 9-azabicyclo[3.3.1]nonan derivative with an appropriate indazole precursor under controlled conditions, often utilizing catalytic hydrogenation to introduce necessary functional groups while maintaining structural integrity .
The synthesis may require specific conditions such as temperature control, solvent selection, and purification techniques (e.g., chromatography) to isolate the desired product with high purity. The use of catalysts like ruthenium complexes can improve yields and reduce costs in some synthetic routes .
The molecular formula for 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide is , indicating a complex structure with multiple functional groups.
Key structural features include:
The compound can undergo various chemical reactions typical for indazole derivatives:
These reactions often require specific reagents and conditions (e.g., temperature, pressure) to achieve desired outcomes without undesired side products.
As a serotonin receptor antagonist, this compound likely interacts with serotonin receptors (5HT receptors), inhibiting their activity and thereby preventing the physiological effects associated with serotonin release such as nausea and vomiting.
Research indicates that compounds with similar structures exhibit high affinity for specific serotonin receptor subtypes, which could be confirmed through binding assays and functional studies in vitro.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic components.
Key properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are typically employed to confirm structural integrity and purity.
1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective therapies for managing nausea and vomiting associated with chemotherapy and other medical treatments.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2